Ammonium dodecyl sulfate

説明

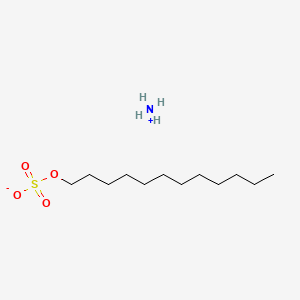

Structure

3D Structure of Parent

特性

IUPAC Name |

azanium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBJBAZGXNKLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4S.H3N, C12H29NO4S | |

| Record name | AMMONIUM LAURYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151-41-7 (Parent) | |

| Record name | Ammonium lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027462 | |

| Record name | Ammonium dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium lauryl sulfate appears as light yellow liquid. May float or sink and mix with water. (USCG, 1999), Liquid, Clear liquid; [HSDB] Light yellow liquid; [CAMEO] Commercial material is liquid; Pure material is light yellow solid; [CHEMINFO] Opaque yellow liquid (30% aqueous solution); [MSDSonline] | |

| Record name | AMMONIUM LAURYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, monododecyl ester, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium lauryl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3665 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.03 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | AMMONIUM LAURYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Clear liquid | |

CAS No. |

2235-54-3, 68081-96-9 | |

| Record name | AMMONIUM LAURYL SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium lauryl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monododecyl ester, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, mono-C10-16-alkyl esters, ammonium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium dodecyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7AO2R1M0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2101 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Pathways and Advanced Purification Methodologies for Ammonium Dodecyl Sulfate

Established Reaction Mechanisms for Ammonium (B1175870) Dodecyl Sulfate (B86663) Synthesis

The synthesis of ammonium dodecyl sulfate is predominantly a two-step process. The first and most critical step is the sulfation of dodecyl alcohol (also known as dodecanol (B89629) or lauryl alcohol), which forms the intermediate, dodecyl sulfuric acid. The second step is the neutralization of this acidic intermediate to produce the final ammonium salt.

Step 1: Sulfation of Dodecyl Alcohol The primary reaction involves the introduction of a sulfate group onto the dodecyl alcohol molecule. This is typically achieved using a strong sulfating agent. The two most common industrial agents for this electrophilic reaction are sulfur trioxide (SO₃) and chlorosulfonic acid (ClSO₃H).

Using Sulfur Trioxide (SO₃): This is the most direct and widely used industrial method, particularly in continuous processes like falling film reactors. enviro.wikicabb-chemicals.com Dodecyl alcohol reacts with a gaseous mixture of sulfur trioxide and air to form dodecyl sulfuric acid. enviro.wiki The reaction is highly exothermic and requires careful temperature control to prevent side reactions. enviro.wiki

Reaction: CH₃(CH₂)₁₀CH₂OH + SO₃ → CH₃(CH₂)₁₀CH₂OSO₃H

Using Chlorosulfonic Acid (ClSO₃H): This method is also effective and involves the reaction of dodecyl alcohol with chlorosulfonic acid. nih.gov A significant drawback of this route is the production of hydrochloric acid (HCl) as a corrosive byproduct, which must be scrubbed from the reaction off-gas. chemithon.com

Reaction: CH₃(CH₂)₁₀CH₂OH + ClSO₃H → CH₃(CH₂)₁₀CH₂OSO₃H + HCl

Step 2: Neutralization The resulting dodecyl sulfuric acid is a strong acid and is hydrolytically unstable; therefore, it must be promptly neutralized to form the stable salt. enviro.wikichemithon.com For the synthesis of this compound, this is achieved by reacting the dodecyl sulfuric acid with ammonia (B1221849) (NH₃) or an aqueous solution of ammonium hydroxide (B78521) (NH₄OH). nih.gov

Reaction: CH₃(CH₂)₁₀CH₂OSO₃H + NH₃ → CH₃(CH₂)₁₀CH₂OSO₃NH₄

This neutralization is an acid-base reaction that yields the final product, this compound.

Optimization of Synthetic Parameters for Enhanced Yield and Purity

The efficiency of this compound synthesis and the purity of the final product are highly dependent on the precise control of several key reaction parameters. Optimization focuses on maximizing the conversion of the fatty alcohol while minimizing the formation of unwanted by-products, such as unreacted alcohol and ethers.

Key parameters include:

Molar Ratio of Reactants: The stoichiometry between the sulfating agent and the alcohol is critical. A slight excess of the sulfating agent is often used to ensure complete conversion of the alcohol, but a large excess can lead to side reactions and product degradation. chemithon.com Excellent product quality can be achieved when the sulfonation process is controlled to within 1% of the desired molar ratio. chemithon.com

Temperature Control: Sulfation is a highly exothermic reaction. astm.org Effective heat removal is essential to prevent charring, discoloration, and the formation of by-products. Industrial processes using falling film reactors provide a large surface area for heat exchange, allowing for precise temperature control. enviro.wiki The neutralization step is also exothermic and typically maintained within a specific temperature range to prevent hydrolysis of the product.

Reaction Time: In continuous processes, the residence time in the reactor is carefully controlled to ensure complete reaction without allowing for product degradation.

The following interactive table summarizes typical optimized parameters for the sulfation stage of dodecyl sulfate synthesis.

| Parameter | Optimized Value/Condition | Rationale |

| Sulfating Agent | Gaseous Sulfur Trioxide (SO₃) | High reactivity, clean reaction with no inorganic acid by-products. cabb-chemicals.com |

| Molar Ratio (SO₃:Alcohol) | ~1.03:1 to 1.04:1 | Ensures complete alcohol conversion while minimizing over-sulfation and by-product formation. chemithon.com |

| Reaction Temperature | 30°C - 45°C | Prevents thermal degradation and side reactions. enviro.wiki |

| Reactor Type | Continuous Falling Film Reactor | Provides excellent heat and mass transfer, allowing for precise temperature control and short reaction times. enviro.wiki |

| Neutralization Temperature | 45°C - 65°C | Prevents hydrolysis of the alkyl sulfuric acid intermediate. |

Comparative Analysis of Synthetic Routes for Dodecyl Sulfates: Mechanistic and Efficiency Considerations

Several reagents can be used for the sulfation of dodecyl alcohol, each with distinct mechanistic advantages and disadvantages related to efficiency, cost, and environmental impact. The most common industrial methods involve sulfur trioxide and chlorosulfonic acid.

Sulfur Trioxide (SO₃): This is the preferred reagent for large-scale industrial production. cabb-chemicals.com It reacts directly with the alcohol, and when used in a continuous process with air, it is highly efficient and generates no inorganic waste streams. cabb-chemicals.com The process requires significant capital investment for the SO₃ generation and handling equipment but is cost-effective at high volumes. chemithon.com

Chlorosulfonic Acid (ClSO₃H): This is a very rapid and stoichiometric reactant that can be used in simpler batch equipment. chemithon.com However, it is more expensive than SO₃ and produces an equimolar amount of corrosive hydrogen chloride (HCl) gas, which requires disposal or recovery, adding to the process complexity and cost. chemithon.com

Sulfamic Acid (NH₂SO₃H): This reagent offers a milder and more specific sulfation method. chemithon.com It reacts with alcohols to directly form the ammonium salt, eliminating the separate neutralization step. chemithon.com Its primary advantages are its ease of handling as a solid and its selectivity, as it sulfates alcohol groups without reacting with aromatic rings. chemithon.com However, sulfamic acid is a significantly more expensive reagent, limiting its use to smaller-scale or specialty applications. chemithon.com

The following interactive table provides a comparative overview of these sulfating agents.

| Feature | Sulfur Trioxide (SO₃) | Chlorosulfonic Acid (ClSO₃H) | Sulfamic Acid (NH₂SO₃H) |

| Reaction By-product | None | Hydrogen Chloride (HCl) chemithon.com | None |

| Reaction Steps | 2 (Sulfation + Neutralization) | 2 (Sulfation + Neutralization) | 1 (Directly forms ammonium salt) chemithon.com |

| Reactivity | Very High, Exothermic astm.org | High, Exothermic | Mild chemithon.com |

| Process Type | Continuous (e.g., Falling Film) enviro.wiki | Batch or Continuous | Batch chemithon.com |

| Relative Cost | Low (reagent), High (capital) chemithon.com | Medium chemithon.com | High chemithon.com |

| Key Advantage | Clean process, cost-effective at scale. cabb-chemicals.com | Rapid, stoichiometric reaction. chemithon.com | Mild, selective, one-step to ammonium salt. chemithon.com |

| Key Disadvantage | High capital cost, hazardous reagent. chemithon.com | Corrosive HCl by-product. chemithon.com | High reagent cost. chemithon.com |

High-Purity Isolation and Characterization Techniques for Research-Grade this compound

The production of research-grade this compound requires meticulous purification to remove impurities such as unreacted dodecyl alcohol, inorganic salts (like ammonium sulfate), and other organic by-products.

Isolation and Purification: The primary method for purifying alkyl sulfates is recrystallization . researchgate.net This technique is based on the principle that the solubility of the desired compound and its impurities differ in a given solvent system, particularly with changes in temperature. libretexts.org For dodecyl sulfates, a common approach involves dissolving the crude product in a hot solvent, such as an ethanol-water mixture, and allowing it to cool slowly. researchgate.net As the solution cools, the solubility of the this compound decreases, causing it to crystallize out of the solution in a purer form, while impurities remain dissolved in the solvent. researchgate.netlibretexts.org The purified crystals are then isolated by filtration. researchgate.net This process may be repeated several times to achieve the desired level of purity. researchgate.net

Characterization Techniques: Once purified, the identity and purity of the research-grade compound must be confirmed using analytical methods.

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the key functional groups within the molecule. The FTIR spectrum of this compound would show characteristic absorption bands for the alkyl C-H bonds, the S=O and S-O stretching vibrations of the sulfate group, and the N-H bonds of the ammonium cation. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. nih.gov The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for unambiguous verification of the dodecyl chain and its attachment to the sulfate headgroup.

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the sample, which can be compared against the theoretical values calculated from the chemical formula (C₁₂H₂₉NO₄S) to assess purity.

Surface Tension Measurement: A common method to assess the purity of a surfactant is to measure the surface tension of its aqueous solutions as a function of concentration. A pure surfactant will show a smooth decrease in surface tension until the critical micelle concentration (CMC) is reached, after which it remains constant. The presence of surface-active impurities, like residual dodecyl alcohol, is often indicated by a distinct minimum in the surface tension curve near the CMC. researchgate.net

Self Assembly Phenomena and Supramolecular Architectures of Ammonium Dodecyl Sulfate Systems

Micellization Dynamics and Critical Micelle Concentration Determination in Aqueous Media

The formation of micelles is a dynamic equilibrium process that occurs above a specific surfactant concentration known as the Critical Micelle Concentration (CMC). Below the CMC, ADS molecules exist predominantly as monomers in the solution. As the concentration increases and reaches the CMC, the monomers spontaneously aggregate to form micelles. justagriculture.in This process significantly alters the physicochemical properties of the solution, such as surface tension, conductivity, and light scattering, which form the basis for determining the CMC. justagriculture.inalfa-chemistry.com

Several methods are employed to determine the CMC of surfactants like ADS. The surface tension method involves measuring the surface tension of the solution at various surfactant concentrations. A sharp break in the plot of surface tension versus the logarithm of the surfactant concentration indicates the CMC. alfa-chemistry.com The conductivity method is suitable for ionic surfactants like ADS, where a change in the slope of the conductivity versus concentration plot signifies micelle formation. alfa-chemistry.com Fluorescence spectroscopy, another sensitive technique, utilizes fluorescent probes that exhibit different fluorescence characteristics in the polar aqueous environment and the nonpolar micellar core, allowing for the determination of the CMC. alfa-chemistry.com Light scattering techniques can also be used, as the formation of larger micellar aggregates leads to a significant increase in light scattering intensity. justagriculture.inslideshare.net

A reported CMC value for ammonium (B1175870) dodecyl sulfate (B86663) at 303 K is 7.1 × 10⁻³ M. researchgate.net

Influence of Environmental Variables on Critical Micelle Concentration

The CMC of ammonium dodecyl sulfate is not a fixed value but is influenced by various environmental factors, including temperature, the presence of electrolytes, and other additives. wikipedia.orgaatbio.com

Temperature: The effect of temperature on the CMC of ADS is not linear. Typically, the CMC value decreases to a minimum and then increases as the temperature rises, exhibiting a U-shaped behavior. researchgate.net This is attributed to two opposing effects: at lower temperatures, an increase in temperature enhances the hydrophobic effect, favoring micellization and thus lowering the CMC. However, at higher temperatures, the disruption of the structured water molecules around the hydrophilic head groups becomes more significant, which disfavors micellization and leads to an increase in the CMC. researchgate.netaatbio.com

Electrolytes: The addition of electrolytes to an aqueous solution of ADS generally leads to a decrease in its CMC. aatbio.com The presence of counter-ions from the electrolyte reduces the electrostatic repulsion between the negatively charged sulfate head groups of the ADS molecules in a micelle. This shielding effect facilitates the aggregation of surfactant monomers at a lower concentration. aatbio.comnih.gov

Organic Additives: The presence of organic molecules can also affect the CMC. Some organic compounds can be incorporated into the micelles, which can either stabilize or destabilize the micellar structure, thereby altering the CMC. aatbio.com For instance, substances that disrupt the hydrogen bonding of water can increase the CMC. aatbio.com

Thermodynamic Parameters of Micellization: Gibbs Free Energy, Enthalpy, and Entropy

The process of micellization can be described by thermodynamic parameters such as the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters provide insight into the driving forces behind micelle formation. researchgate.net

The Gibbs free energy of micellization (ΔG°mic) for ionic surfactants is typically negative, indicating that micellization is a spontaneous process. researchgate.net For anionic surfactants like ADS, the values are generally in the range of -23 to -42 kJ mol⁻¹ at 298.15 K. researchgate.net The spontaneity of micelle formation is primarily driven by the hydrophobic effect, which involves the transfer of the hydrophobic tails of the surfactant from the aqueous environment to the nonpolar interior of the micelle. wikipedia.org

The enthalpy of micellization (ΔH°mic) can be either positive (endothermic) or negative (exothermic), depending on the surfactant and the temperature. For many ionic surfactants, the micellization process is endothermic at lower temperatures and becomes exothermic at higher temperatures. cdnsciencepub.com The temperature dependence of the CMC can be used to calculate ΔH°mic using the van't Hoff equation. acs.org

The entropy of micellization (ΔS°mic) is generally positive and is the main driving force for micellization, particularly at lower temperatures. nih.gov The positive entropy change is largely attributed to the release of ordered water molecules from around the hydrophobic chains of the surfactant monomers when they aggregate to form micelles. This increase in the entropy of the solvent outweighs the decrease in entropy from the aggregation of the surfactant molecules themselves. umcs.pl

The relationship between these thermodynamic parameters is given by the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic cdnsciencepub.com

| Thermodynamic Parameter | Typical Value/Sign for Anionic Surfactants | Primary Contribution |

|---|---|---|

| ΔG°mic (Gibbs Free Energy) | Negative (-23 to -42 kJ mol⁻¹ at 298.15 K) researchgate.net | Indicates a spontaneous process. researchgate.net |

| ΔH°mic (Enthalpy) | Can be positive or negative depending on temperature. cdnsciencepub.com | Related to the energetics of transferring the surfactant from the bulk solution to the micelle. |

| ΔS°mic (Entropy) | Positive nih.gov | Primarily driven by the hydrophobic effect and the release of structured water molecules. umcs.pl |

Investigation of Micellar Structures and Morphologies

Above the CMC, this compound molecules aggregate to form micelles that can adopt various shapes and sizes depending on factors such as concentration, temperature, and the presence of additives. researchgate.net

In dilute aqueous solutions, ADS typically forms spherical micelles. semanticscholar.org However, as the concentration of the surfactant increases, transitions to other morphologies, such as ellipsoidal or cylindrical micelles, can occur. researchgate.net Small-angle neutron scattering (SANS) is a powerful technique used to investigate the size and structure of these micelles. researchgate.netsemanticscholar.org For ADS solutions, SANS data have indicated that the micelles are spherical at concentrations up to 100 mM. researchgate.net Above this concentration, a transition from spherical to oblate ellipsoidal micelles has been observed. researchgate.net

Micellar Clustering and Aggregation Behavior

At higher surfactant concentrations, individual micelles can interact and form clusters or larger aggregates. alfa-chemistry.com The interactions between micelles are influenced by electrostatic forces, van der Waals forces, and hydration forces. For ionic surfactants like ADS, the electrostatic repulsion between the charged head groups on the micellar surface is a significant factor. aatbio.com As the surfactant concentration increases, the intermicellar distance decreases, leading to more compact packing of the micelles. semanticscholar.org The aggregation number, which is the average number of surfactant molecules in a single micelle, can also change with concentration and other environmental conditions. nih.gov

Phase Behavior of this compound Systems

The phase behavior of surfactant-water systems can be complex, with the formation of various liquid crystalline phases at higher surfactant concentrations. rsc.orgacs.org These phases are characterized by a higher degree of order compared to the micellar solutions. Common lyotropic liquid crystal phases include the hexagonal, lamellar, and cubic phases. nih.gov For systems containing dodecyl sulfate surfactants, the hexagonal phase consists of long cylindrical micelles packed in a hexagonal array, while the lamellar phase is composed of bilayers of surfactant molecules separated by layers of water. rsc.orgresearchgate.net The specific phases formed by this compound and their transition boundaries depend on both the concentration and the temperature. researchgate.netcopernicus.orgnih.gov

Mixed Surfactant Systems Involving this compound

The properties of surfactant solutions can be significantly enhanced by mixing two or more different types of surfactants. These mixed systems often exhibit synergistic effects, where the performance of the mixture is better than that of the individual components. nih.govacs.org Synergism can manifest as a lower CMC, enhanced surface activity, and the formation of different aggregated structures compared to the single-surfactant systems. acs.orgresearchgate.net

When an anionic surfactant like this compound is mixed with a nonionic or a cationic surfactant, the interactions between the different head groups play a crucial role in the self-assembly behavior. researchgate.net In anionic-nonionic mixtures, the presence of the nonionic surfactant can reduce the electrostatic repulsion between the anionic head groups, leading to a lower CMC and the formation of mixed micelles. researchgate.net In anionic-cationic mixtures, strong electrostatic attractions between the oppositely charged head groups can lead to the formation of vesicles or other complex aggregates, and in some cases, precipitation. acs.org The properties of these mixed systems can be tailored by adjusting the mixing ratio of the surfactants to achieve desired performance characteristics for various applications. nih.gov

Synergistic and Antagonistic Interactions in Mixed Micellization

The mixing of surfactants can lead to synergistic or antagonistic effects on properties like the critical micelle concentration (CMC). researchgate.net Synergism, often observed in mixtures of anionic and cationic surfactants, results in a mixed CMC that is lower than that of the individual components, indicating favorable interactions that promote micellization. researchgate.netresearchgate.net Antagonistic interactions, conversely, can lead to a higher mixed CMC.

The interaction between anionic and nonionic surfactants can also exhibit synergism. nih.govresearchgate.net For instance, mixing sodium dodecyl sulfate (SDS), an analog of ADS, with nonionic surfactants like Tween20 or BrijL23 leads to the formation of mixed micelles. nih.gov The addition of SDS to a nonionic surfactant solution generally lowers the CMC, indicating synergistic interactions. researchgate.net

Conversely, antagonistic interactions have been noted between surfactants that have similar headgroups but differ in their chain structures. researchgate.net The presence of other molecules, such as polymers, can also influence these interactions. For example, the addition of sodium poly(styrene sulfonate) can eliminate synergism and introduce antagonism in certain mixed surfactant systems. researchgate.net

| Surfactant System | Interaction Type | Key Finding | Reference |

|---|---|---|---|

| This compound (ADS) + Octadecyl Trimethyl Ammonium Chloride (OTAC) | Synergistic | Reduced Critical Micelle Concentration (CMC); Interaction parameter (β) of -5 indicates attractive forces. | researchgate.netkoreascience.kr |

| Anionic + Cationic Surfactants (General) | Strongly Synergistic | Strong interactions are typical due to attraction between oppositely charged headgroups. | researchgate.net |

| Ionic + Nonionic Surfactants (General) | Moderately Synergistic | Mixing interactions are typically moderately synergistic. | researchgate.net |

| Surfactants with Similar Headgroups, Different Chains | Antagonistic | Antagonistic interactions have been observed in these systems. | researchgate.net |

Formation and Characterization of Mixed Micelles and Vesicles

The combination of this compound with other surfactants, particularly those with an opposite charge, can lead to the spontaneous formation of various aggregates, including mixed micelles and vesicles. researchgate.netkoreascience.kr The morphology of these aggregates is highly dependent on the molar ratio of the components and the total surfactant concentration. researchgate.net

In mixtures of ADS and cationic octadecyl trimethyl ammonium chloride (OTAC), mixed micelles are formed at low total surfactant concentrations (< 0.2 wt%). researchgate.netkoreascience.kr The structure and size of these aggregates have been investigated using techniques such as small-angle neutron scattering (SANS), dynamic light scattering (DLS), and pulsed-gradient spin-echo (PGSE) NMR. semanticscholar.org SANS and DLS data for pure ADS solutions show that the micelles are spherical, with a size of approximately 41 Å for a 10 mM solution, and this spherical shape is maintained at concentrations up to 300 mM. semanticscholar.org For mixed anionic/cationic systems, the composition of the mixed micelles can be nearly equimolar. researchgate.net

The formation of vesicles in mixed anionic-cationic systems is a well-documented phenomenon. nih.gov These systems can spontaneously form vesicles due to the pairing of the oppositely charged surfactant ions, which then act as a double-tailed zwitterionic surfactant. nih.gov The formation of vesicles from micelles can be induced by various stimuli, including changes in concentration, temperature, or the introduction of additives. rsc.orgdiva-portal.orgnih.gov Upon dilution, micellar solutions of some mixed surfactant systems can transform into unilamellar bilayer vesicles and disks. diva-portal.org

Characterization of these self-assembled structures relies on a suite of analytical techniques. Surface tensiometry and electrical conductometry are used to determine the mixed critical micelle concentration (CMC) and thermodynamic properties of micellization. researchgate.netkoreascience.kr SANS is a powerful tool for determining the size, shape, and internal structure of micelles and vesicles. nih.govsemanticscholar.org DLS provides information on the hydrodynamic radius of the aggregates, while transmission electron microscopy (TEM) and cryogenic-TEM (cryo-TEM) allow for direct visualization of the aggregate morphology, confirming the presence of spherical micelles or larger vesicular structures. pku.edu.cnresearchgate.net

| System | Aggregate Type | Concentration/Condition | Size/Structure | Characterization Technique | Reference |

|---|---|---|---|---|---|

| This compound (ADS) | Spherical Micelle | 10 mM | 41 Å | SANS | semanticscholar.org |

| This compound (ADS) | Spherical Micelle | 100-300 mM | ~25 Å | DLS | semanticscholar.org |

| ADS + Octadecyl Trimethyl Ammonium Chloride (OTAC) | Mixed Micelle | < 0.2 wt% | - | Surface Tensiometry, Conductometry | researchgate.netkoreascience.kr |

| Anionic + Cationic Surfactants (General) | Vesicles | Varies | Spontaneously formed | General Observation | nih.gov |

Interplay with Oppositely Charged Surfactant Counterions

In mixtures of anionic and cationic surfactants, the interaction is not limited to the surfactant ions themselves; the respective counterions also play a crucial role. For this compound, the ammonium ion (NH₄⁺) is the counterion. When mixed with a cationic surfactant like dodecyltrimethylammonium (B156365) bromide (DTAB), the bromide ion (Br⁻) is the counterion. nih.gov

The strong electrostatic attraction between the oppositely charged surfactant headgroups (e.g., dodecyl sulfate and dodecyltrimethylammonium) is the primary driver for the formation of mixed aggregates. nih.gov This interaction can be so favorable that it leads to a significant enhancement of surfactant adsorption at interfaces, even at bulk concentrations far below the individual CMCs. nih.gov This cooperative effect is quantitatively explained by the favorable Coulomb interaction between the headgroups. nih.gov

Counterions stabilize micelles by binding to the surface and screening the electrostatic repulsion between the similarly charged headgroups. researchgate.net In mixed anionic/cationic systems, the release of these counterions into the bulk solution upon the formation of a more neutral mixed aggregate contributes entropically to the favorability of the process. The binding affinity of different counterions to the micellar surface varies. Studies on dodecyl sulfate surfactants with various counterions (e.g., Sodium, Cesium, Ammonium, Tetraalkylammonium) show that the nature of the counterion significantly affects properties like the CMC and micelle aggregation number. csun.educsun.edu For instance, the micelle ionization degree, which reflects the extent of counterion binding, is different for various dodecyl sulfates. csun.edu

Advanced Self-Assembly Structures and Controlled Morphogenesis

Beyond the formation of simple spherical or mixed micelles, this compound systems can be manipulated to form more complex, higher-order structures. The transition between different morphologies, such as from micelles to vesicles, can be controlled by tuning various experimental parameters, demonstrating a sophisticated level of controlled morphogenesis.

Formation of Vesicles and Higher-Order Aggregates

Vesicles are enclosed bilayer structures that can form spontaneously in aqueous mixtures of oppositely charged surfactants, such as systems containing dodecyl sulfate anions. nih.govresearchgate.netacs.org The formation is driven by the assembly of anion-cation surfactant pairs, which pack into a bilayer structure rather than a curved micelle. nih.gov This transition from micelles to vesicles (MVT) is a key example of controlled morphogenesis in surfactant solutions.

Several factors can induce the MVT:

Concentration: In some systems, simple dilution of a concentrated micellar solution can trigger the transformation into vesicles. diva-portal.orgnih.gov

Temperature: Temperature changes can induce a reversible MVT. rsc.org In certain cationic/anionic surfactant mixtures, an increase in temperature can cause cylindrical micelles to transform into vesicles, a process often accompanied by an increase in the solution's turbidity. rsc.orgpku.edu.cn This transition is attributed to temperature-induced variations in dehydration, electrostatic interactions, and hydrophobic interactions. rsc.org

Additives: The addition of certain organic molecules can induce the MVT. pku.edu.cn For example, apolar hydrocarbons like n-hexane and n-dodecane, as well as polar additives like n-octanol, can trigger the transition from micelles to vesicles in mixed cationic-anionic surfactant systems. pku.edu.cn

Surfactant Composition: The molar ratio of the anionic and cationic surfactants is a critical parameter. Vesicles typically form within a specific range of compositions where the net charge of the mixed aggregate is close to neutral, favoring the formation of planar bilayers. acs.org

The dynamics of vesicle formation can be complex, sometimes involving a sequence of fast and slow processes. uri.edu Initially, nonequilibrium mixed aggregates may form rapidly, which then slowly relax toward their final equilibrium vesicle size and composition. uri.edu Conversely, the breakup of vesicles back into mixed micelles can be a rapid, single-step process. uri.edu

Surfactant-Induced Self-Assembly of Nanostructures

The self-assembling properties of surfactants like this compound can be harnessed to direct the formation of nanostructures. The micelles or vesicles act as soft templates, controlling the morphology and synthesis of various nanomaterials. researchgate.net

In this approach, the surfactant aggregates provide a confined environment or an organized interface where precursor materials can react or assemble. The size, shape, and surface chemistry of the surfactant template dictate the corresponding properties of the resulting nanostructure. For instance, the mixing of anionic and cationic surfactants can be used to control morphology through the action of the micellar soft template. researchgate.net

While specific examples focusing solely on this compound as a template are not detailed in the provided search results, the principle is well-established for its close analog, sodium dodecyl sulfate (SDS). For example, SDS micelles have been used to control the interlayer spacing and specific capacity of layered double hydroxides. researchgate.net The ability to transition between different aggregate morphologies, such as micelles and vesicles, provides a versatile platform for creating a diverse range of nanostructures. By carefully controlling the conditions to favor a specific supramolecular architecture (micelle, rod, vesicle), one can template the synthesis of nanoparticles, nanowires, or hollow nanostructures, respectively. This bottom-up approach is a cornerstone of nanoscience, enabling the fabrication of materials with tailored properties for advanced applications.

Interfacial Science and Adsorption Behavior of Ammonium Dodecyl Sulfate

Adsorption Mechanisms at Fluid-Fluid Interfaces (e.g., Air-Water Interface)

The primary mechanism for the adsorption of ammonium (B1175870) dodecyl sulfate (B86663) at the air-water interface is the reduction of the system's free energy. The hydrophobic dodecyl tail is expelled from the aqueous phase, orienting itself towards the air, while the hydrophilic sulfate headgroup remains in contact with the water. This process is spontaneous and leads to a decrease in the surface tension of the water. wikipedia.orgacs.org

The adsorption process can be described by the following key stages:

Diffusion to the Sublayer: Initially, individual ADS monomers diffuse from the bulk solution to the region just beneath the interface.

Adsorption at the Interface: The monomers then penetrate the interface, with the dodecyl chains extending into the vapor phase and the sulfate headgroups remaining hydrated.

Interfacial Interactions: As the surface concentration of ADS increases, interactions between the adsorbed molecules become more significant. These include van der Waals forces between the hydrophobic tails and electrostatic interactions between the charged headgroups. The presence of counterions (ammonium ions) in the interfacial region helps to screen the repulsion between the negatively charged sulfate groups, allowing for a more densely packed monolayer. researchgate.net

A notable feature of the ammonium dodecyl sulfate monolayer is its hydration level. Molecular dynamics simulations have shown that ammonium ions (NH₄⁺) directly compete with water molecules to form hydrogen bonds with the dodecyl sulfate headgroup. rsc.org This results in the this compound monolayer being the least hydrated among those formed with other monovalent counterions like lithium, sodium, or cesium. rsc.org

Dynamics of Interfacial Layer Formation and Structure

The formation of an adsorbed layer of this compound at an interface is a dynamic process. The rate of adsorption is initially controlled by the diffusion of ADS monomers from the bulk solution to the interface. As the interface becomes more populated, the adsorption rate may be influenced by an energy barrier due to electrostatic repulsion from already adsorbed molecules.

The structure of the adsorbed layer evolves with increasing surface concentration. At low concentrations, the ADS molecules lie relatively far apart, behaving like a two-dimensional gas. As the concentration increases, they form a more ordered "liquid-expanded" state and eventually a "liquid-condensed" state, where the molecules are tightly packed. The addition of oppositely charged surfactants can further enhance this packing, leading to a transition to a more condensed state. researchgate.net

While specific structural data for this compound monolayers are not extensively reported, studies on similar dodecyl sulfate surfactants provide insights. For instance, the thickness and volume fraction of a sodium dodecyl sulfate layer at a polystyrene/water interface have been shown to increase until reaching a plateau above the critical micelle concentration (CMC), with an area per molecule of approximately 42 Ų. acs.org The structure of alkali dodecyl sulfate monolayers at the air/water interface has been observed to be influenced by the counterion, with the effective separation between the surfactant layer and the aqueous phase increasing in the sequence from Lithium to Sodium to Cesium. acs.org

Influence of Counterions on Interfacial Water Features and Ordering

The counterion plays a crucial role in modulating the structure of water at the interface of a dodecyl sulfate monolayer. The ammonium ion (NH₄⁺), in particular, has a significant and distinct effect due to its ability to participate in hydrogen bonding.

Molecular dynamics simulations have revealed that NH₄⁺ ions directly interact with the sulfate headgroup of the dodecyl sulfate anion (DS⁻). rsc.org This interaction involves the formation of hydrogen bonds between the hydrogen atoms of the ammonium ion and the oxygen atoms of the sulfate group. This direct binding has a profound impact on the hydration of the monolayer. The NH₄⁺ ions effectively displace water molecules from the immediate vicinity of the headgroup. rsc.org

As a result, the this compound monolayer is the least hydrated when compared to monolayers with other alkali metal counterions such as Li⁺, Na⁺, and Cs⁺. rsc.org This reduced hydration at the interface can influence a range of properties, including the stability of foams and emulsions, and the nature of interactions with other molecules at the interface.

The table below summarizes the comparative effects of different monovalent counterions on the hydration of dodecyl sulfate monolayers, as indicated by molecular dynamics simulations.

| Counterion | Interaction with DS⁻ Headgroup | Hydration of Monolayer |

| NH₄⁺ | Forms direct hydrogen bonds | Least hydrated |

| Cs⁺ | Strongly bound, weakly hydrated | Displaces water from hydration shell |

| Na⁺ | Moderately strong interaction | More hydrated than LiDS |

| Li⁺ | Strong interaction, less hydrated than Na⁺ | Less hydrated than NaDS |

This table is generated based on findings from molecular dynamics simulations comparing the effects of different counterions on dodecyl sulfate monolayers. rsc.org

Interactions with Solid Substrates and Adsorption Isotherms

The adsorption of dodecyl sulfate surfactants onto solid substrates is a complex process influenced by the nature of the solid surface, the solution pH, and the ionic strength. While specific adsorption isotherm data for this compound is not widely available in the reviewed literature, extensive research on sodium dodecyl sulfate (SDS) provides a framework for understanding this behavior.

The adsorption of dodecyl sulfates onto charged surfaces is primarily driven by a combination of electrostatic and hydrophobic interactions.

On positively charged surfaces: Anionic surfactants like dodecyl sulfate readily adsorb due to strong electrostatic attraction.

On negatively charged surfaces: Adsorption can still occur despite electrostatic repulsion, driven by hydrophobic interactions between the surfactant tails and the surface, or between the tails of adsorbed surfactant molecules.

The adsorption process is often described by isotherms, which relate the amount of adsorbed surfactant to its equilibrium concentration in the solution at a constant temperature. Common models include the Langmuir and Freundlich isotherms. mdpi.com For instance, the adsorption of SDS on modified cellulose (B213188) with quaternary ammonium groups was found to fit the Langmuir isotherm, suggesting monolayer adsorption with a maximum capacity of 32.5 mg/g under specific conditions (pH 7, 60°C). mdpi.comwikipedia.org

The adsorption of SDS on various substrates often exhibits a multi-stage process, which can be generalized as follows:

| Adsorption Region | Surfactant Concentration | Primary Driving Force |

| I | Low | Electrostatic attraction (on oppositely charged surfaces) |

| II | Intermediate | Formation of hemimicelles (surface aggregates) via hydrophobic interactions |

| III | Near CMC | Formation of a complete monolayer or bilayer |

| IV | Above CMC | Adsorption reaches a plateau |

This table describes the general four-region adsorption isotherm model for ionic surfactants on solid substrates.

The presence of the ammonium counterion would be expected to influence the packing and structure of the adsorbed layer on a solid surface, similar to its effect at the air-water interface. However, without specific experimental data for this compound, a direct quantitative comparison is not possible.

Advanced Spectroscopic and Analytical Characterization of Ammonium Dodecyl Sulfate Systems

Small-Angle Neutron Scattering (SANS) for Structural Elucidation of Micellar Solutions

Small-Angle Neutron Scattering (SANS) is a powerful technique for determining the size, shape, and interaction of colloidal aggregates, such as micelles, in solution. ias.ac.in The method involves scattering a monochromatic neutron beam off the sample and measuring the scattered intensity as a function of the scattering angle. ias.ac.in This provides structural information on the scale of 1 to 100 nanometers.

In the study of ammonium (B1175870) dodecyl sulfate (B86663) micellar solutions, SANS can provide key structural parameters. For anionic surfactants like ADS, research indicates that micelles transition from spherical to ellipsoidal or even rod-like shapes as the surfactant concentration or ionic strength of the solution increases. researchgate.netresearchgate.net SANS data analysis, often employing models like the Hayter-Penfold model for charged micelles, allows for the determination of the micelle's aggregation number (Ns), the semi-major and semi-minor axes of ellipsoidal micelles, and the fractional charge of the micelle. researchgate.net

Studies on the closely related sodium dodecyl sulfate (SDS) show that the addition of counterions can screen the electrostatic repulsion between the headgroups, promoting micellar growth. researchgate.netrsc.org The effectiveness of the counterion in promoting this growth is related to its hydrated radius. rsc.org While specific SANS studies detailing the structure of pure ADS micelles are not as prevalent in the literature as those for SDS, the principles are directly applicable. Research on aqueous ADS solutions indicates that micelles are spherical up to a concentration of 100 mM, after which they transition to an oblate ellipsoid shape. researchgate.net

| Surfactant System | Concentration | Micelle Shape | Aggregation Number (Ns) | Reference Finding |

|---|---|---|---|---|

| Ammonium Dodecyl Sulfate (ADS) | < 100 mM | Sphere | Not Specified | Micelles maintain a spherical structure at lower concentrations. researchgate.net |

| This compound (ADS) | > 100 mM | Oblate Ellipsoid | Not Specified | A transition to an ellipsoidal shape occurs at higher concentrations. researchgate.net |

| Sodium Dodecyl Sulfate (SDS) | 0.3 M | Ellipsoidal | ~110 | Serves as an analogue for ADS behavior without added salt. rsc.org |

| SDS + 0.1 M NH4Br | 0.3 M | Larger Ellipsoid | >110 | The ammonium counterion is effective at promoting micellar growth. rsc.org |

Sum Frequency Generation (SFG) Vibrational Spectroscopy for Interfacial Water Analysis

Sum Frequency Generation (SFG) vibrational spectroscopy is a surface-specific, second-order nonlinear optical technique used to probe the molecular structure and orientation at interfaces. aps.orgresearchgate.net It is particularly valuable for studying the air-water interface, providing insights into the arrangement of surfactant molecules and the organization of adjacent water molecules. acs.org

For this compound, SFG can selectively probe the vibrational modes of the sulfate headgroup (S-O stretches) and the alkyl tail (C-H stretches) at the air-water interface. researchgate.net The intensity and polarization of the SFG signal provide information about the average orientation and ordering of these functional groups. Studies on dodecyl sulfate surfactants have shown that the orientation of the sulfate headgroup remains relatively constant across a range of concentrations, from below the critical micelle concentration (CMC) to well above it. researchgate.netrsc.org

Furthermore, SFG is highly sensitive to the structure of interfacial water. The adsorption of ADS molecules at the air-water interface disrupts the hydrogen-bonding network of water. acs.org SFG spectra in the O-H stretching region can reveal changes in the orientation and bonding environment of water molecules, indicating how the polar sulfate headgroups of ADS interact with and reorient the interfacial water layer. researchgate.netacs.org

Dynamic Light Scattering (DLS) for Self-Assembly and Micelle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in suspension, typically in the sub-micron range. malvernpanalytical.comunchainedlabs.com The method works by analyzing the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. malvernpanalytical.com These fluctuations are used to determine the translational diffusion coefficient, which is then converted to a hydrodynamic diameter using the Stokes-Einstein equation.

DLS is ideally suited for characterizing the self-assembly of this compound into micelles. horiba.com Once ADS molecules aggregate to form micelles, these structures are large enough to be detected and sized by DLS. The technique can be used to determine the critical micelle concentration (CMC) by monitoring the scattered light intensity, which shows a significant increase upon micelle formation.

The primary output of a DLS measurement is the hydrodynamic diameter of the micelles and the polydispersity of the size distribution. Research has shown that for ADS, the size of the micelles can be determined at various surfactant concentrations. researchgate.net Like other ionic surfactants, the micelle size of ADS can be influenced by factors such as concentration and the presence of salts, which affect the electrostatic interactions between the surfactant headgroups. nih.gov

| Surfactant | Concentration | Condition | Hydrodynamic Diameter (nm) | Reference Finding |

|---|---|---|---|---|

| This compound (ADS) | Above CMC | Aqueous Solution | ~3-5 nm | Encapsulation of drugs can cause swelling of ADS-containing mixed micelles to over 30 nm. researchgate.net |

| Sodium Dodecyl Sulfate (SDS) | ~10x CMC | Aqueous Solution | ~1.6 nm | Provides a baseline size for a similar anionic surfactant. nih.gov |

| Sodium Dodecyl Sulfate (SDS) | ~10x CMC | 0.1 M NaCl | Not Specified | Addition of salt leads to an increase in micelle size. nih.gov |

Conductometric and Volumetric Studies for Micellization Parameters

Conductometric and volumetric methods are fundamental techniques for determining the micellization parameters of ionic surfactants like this compound. These methods are valued for their reliability and straightforward implementation.

Conductivity measurements are used to determine the critical micelle concentration (CMC). In an aqueous solution, ADS dissociates into dodecyl sulfate anions and ammonium cations. Below the CMC, the specific conductivity of the solution increases linearly with the concentration of the surfactant. However, once micelles begin to form, the mobility of the surfactant ions decreases because the aggregated ions and their bound counterions are less mobile than the free ions. This leads to a distinct change in the slope of the conductivity versus concentration plot. The concentration at which this break occurs is identified as the CMC. nih.gov

Volumetric studies , such as high-precision densimetry, can also provide information about micellization. The apparent molar volume of the surfactant changes upon micelle formation. By plotting the apparent molar volume against concentration, a change in slope can be observed around the CMC, allowing for its determination. These measurements can also be used to calculate thermodynamic parameters associated with micellization.

Chromatographic Methods for Quantitative Analysis and Degradation Product Identification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the quantitative analysis of this compound and the identification of related impurities or degradation products. nih.gov

For the quantitative analysis of ADS, reversed-phase HPLC is often employed. However, since ADS lacks a strong UV chromophore, detection can be challenging. Alternative detection methods are typically used, including:

Evaporative Light Scattering Detection (ELSD): A universal detector that is suitable for non-volatile analytes like ADS. thermofisher.com

Charged Aerosol Detection (CAD): Another universal detection method that provides a more uniform response than ELSD. thermofisher.com

Suppressed Conductivity Detection: This is a highly sensitive and selective method for ionic species. The separation is performed using an ion-chromatography setup where a suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the signal from the analyte ions. nih.govthermofisher.com

These methods allow for the accurate determination of ADS concentration in various formulations. Furthermore, HPLC can separate ADS from common impurities or degradation products, such as dodecanol (B89629), which can form via hydrolysis of the sulfate ester. hubspot.net The identification of these related substances is crucial for quality control.

Mass Spectrometry Techniques in this compound Research

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed in ADS research for both qualitative and quantitative purposes, including structural confirmation and trace analysis. When coupled with chromatographic separation techniques like HPLC (LC-MS), it provides a robust method for analyzing complex mixtures containing ADS.

A significant application of this compound in research is as a superior alternative to sodium dodecyl sulfate (SDS) for preparing protein samples for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). nih.govacs.org

SDS is widely used to solubilize and denature proteins for electrophoretic separation, but its presence is highly detrimental to subsequent MALDI-MS analysis. nih.govresearchgate.net The sodium ions in SDS readily form adducts with protein molecules, leading to broadened peaks, reduced mass resolution, and decreased mass accuracy in the resulting spectra. acs.orgacs.org

Research has shown that substituting ADS for SDS mitigates these issues significantly. nih.govacs.org Since ammonium ions are more volatile and less prone to forming stable adducts with proteins during the MALDI process, the use of ADS leads to much-improved spectral quality. nih.gov

Key Findings from Comparative Studies:

Improved Resolution and Accuracy: For proteins with molecular masses up to approximately 25 kDa, samples prepared with ADS show minimal degradation in mass resolution and accuracy. The protonated molecular ion peak remains dominant and sharp. nih.govacs.org

Reduced Adduct Formation: ADS avoids the formation of sodium-protein adducts that cause peak broadening and mass shifts observed with SDS. nih.gov

Compatibility with Electrophoresis: Protein extracts solubilized in ADS can be successfully separated using standard SDS-polyacrylamide gel electrophoresis (SDS-PAGE) by mixing them with a standard SDS sample buffer before loading. nih.gov

| Parameter | This compound (ADS) | Sodium Dodecyl Sulfate (SDS) |

|---|---|---|

| Adduct Formation | Minimal; ammonium adducts may appear with larger proteins (>25 kDa). acs.org | Significant sodium-protein adduct formation. nih.gov |

| Mass Resolution | High; minimal degradation for proteins up to ~25 kDa. nih.govacs.org | Generally degraded due to adduct peaks. nih.gov |

| Mass Accuracy | High; peak centroid is not significantly shifted. nih.gov | Reduced; peak centroid shifts to a higher mass. acs.org |

| Dominant Species in Spectrum | Protonated molecular ion (for proteins up to ~25 kDa). acs.org | Broadened peak cluster of protonated ion and sodium adducts. nih.gov |

Comparative Performance in Mass Resolution and Accuracy versus Sodium Dodecyl Sulfate

In the realm of mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) MS, the choice of surfactant for protein sample preparation is critical as it can significantly impact the quality of the analytical results. While Sodium Dodecyl Sulfate (SDS) is a widely utilized surfactant for its efficacy in protein solubilization and denaturation, its presence is known to degrade mass resolution and measurement accuracy. pku.edu.cn this compound (ADS) has emerged as a superior alternative in many MS applications, primarily due to the mitigation of issues associated with sodium adduct formation. pku.edu.cn

The degradation in performance when using SDS is largely attributed to the formation of sodium-protein adducts during the MALDI process. pku.edu.cn These adducts result in the appearance of additional peaks in the mass spectrum, specifically [M+Na]+, [M+2Na]2+, and so on. If the resolving power of the mass spectrometer is insufficient to distinguish these adduct peaks from the primary protonated molecular ion peak ([M+H]+), it leads to peak broadening. pku.edu.cn This broadening not only reduces mass resolution but also causes a shift in the peak centroid to a higher mass, compromising mass accuracy. pku.edu.cn

In contrast, ADS offers a significant improvement. For proteins with moderate molecular masses (up to approximately 25 kDa), the use of ADS does not lead to a significant degradation in mass resolution or accuracy. pku.edu.cnacs.orgnih.gov In these cases, the protonated molecular ion peak remains the dominant peak in the MALDI spectrum, allowing for more precise mass determination. pku.edu.cnacs.orgnih.gov For proteins with molecular masses exceeding 25 kDa, ammonium adduct ions ([M+NH4]+) may become more prominent. pku.edu.cnacs.orgnih.gov However, even in such instances, ADS generally provides better results than SDS. pku.edu.cnacs.orgnih.gov The volatile nature of the ammonium cation is a key advantage, as it is less likely to form persistent adducts compared to the sodium cation.

Research has systematically compared the performance of ADS with SDS and other non-sodium-based dodecyl sulfate surfactants. In one such study, the MALDI spectra of several standard proteins were analyzed in the presence of 0.5% of different surfactants. The results demonstrated that for proteins like cytochrome c, myoglobin, and trypsinogen, the presence of SDS led to significant peak broadening and shifts in the peak centroids to higher masses due to unresolved sodium adducts. nih.gov Conversely, when ADS was used, the spectral quality was comparable to that of the protein sample with no surfactant, yielding strong, well-defined protonated molecular ion peaks. nih.gov

Below is a data table summarizing the comparative performance of ADS and SDS in MALDI-MS based on research findings.

| Feature | This compound (ADS) | Sodium Dodecyl Sulfate (SDS) |

| Primary Ion Species | Predominantly protonated molecular ions ([M+H]+) for proteins up to ~25 kDa. pku.edu.cnacs.orgnih.gov | Protonated molecular ions ([M+H]+) and significant sodium adducts ([M+Na]+). pku.edu.cnnih.gov |

| Mass Resolution | Generally high; minimal peak broadening for proteins up to ~25 kDa. pku.edu.cnacs.orgnih.gov | Often degraded due to unresolved sodium adduct peaks, leading to peak broadening. pku.edu.cn |

| Mass Accuracy | High; peak centroid remains close to the true molecular mass. pku.edu.cnacs.orgnih.gov | Reduced; peak centroid can shift to a higher mass due to adduct formation. pku.edu.cnnih.gov |

| Effect on High Mass Proteins (>25 kDa) | Ammonium adducts may be observed, but overall performance is still superior to SDS. pku.edu.cnacs.orgnih.gov | Sodium adduct peaks can become dominant and are often not well-resolved, leading to poor resolution and accuracy. nih.gov |

| Overall Spectral Quality | Comparable to surfactant-free samples for many proteins. nih.gov | Generally degraded, with broader peaks and increased baseline noise. pku.edu.cn |

Spectrophotometric Methods for Interaction with Biomolecules

Spectrophotometric methods, particularly UV-Visible and fluorescence spectroscopy, are powerful techniques for investigating the interactions between surfactants and biomolecules such as proteins. These methods can provide valuable insights into binding mechanisms, conformational changes, and the nature of the forces driving the interaction. While the literature extensively details the use of these techniques to study Sodium Dodecyl Sulfate (SDS) interactions with proteins like Bovine Serum Albumin (BSA), specific studies focusing solely on this compound (ADS) are less common. However, the principles and methodologies are directly applicable.

UV-Visible absorption spectroscopy can be employed to detect the formation of a complex between a surfactant and a protein. The interaction often leads to changes in the protein's microenvironment, particularly around aromatic amino acid residues like tryptophan and tyrosine, which absorb light in the UV region (around 280 nm). The formation of a surfactant-protein complex can cause a shift in the absorption maximum (either a bathochromic/red shift or a hypsochromic/blue shift) or a change in the molar absorptivity. nih.gov For instance, the interaction of a surfactant with a protein might slightly alter the protein's conformation, which in turn affects the electronic transitions of the aromatic residues, leading to observable changes in the UV spectrum. nih.gov

Fluorescence spectroscopy is another highly sensitive technique for studying these interactions. Proteins containing fluorescent amino acids, most notably tryptophan, can be excited with UV light, and their subsequent fluorescence emission can be monitored. When a surfactant binds to a protein, it can cause quenching of this intrinsic fluorescence. pku.edu.cn The quenching can be either dynamic (resulting from collisions between the quencher and the fluorophore) or static (resulting from the formation of a non-fluorescent ground-state complex). pku.edu.cn By analyzing the fluorescence quenching data, typically using the Stern-Volmer equation, one can determine binding constants (Ka), the number of binding sites, and thermodynamic parameters (ΔG, ΔH, ΔS), which help to elucidate the primary forces (e.g., hydrophobic, electrostatic) governing the interaction. nih.gov

Although detailed spectrophotometric studies on ADS-biomolecule interactions are not as prevalent as those for SDS, the underlying principles remain the same. The primary difference in interaction would be attributable to the nature of the cation (NH4+ vs. Na+). Studies on various tetraalkylammonium dodecyl sulfates have shown that the cation can influence the denaturation rates of proteins and the properties of the resulting protein-surfactant aggregates. acs.org It is plausible that the ammonium ion in ADS, being different in size, hydration shell, and charge density compared to the sodium ion, could subtly modulate the electrostatic component of the interaction with a biomolecule.

The general findings from spectrophotometric studies of anionic surfactants with proteins indicate that the interaction is often a multi-step process. At low concentrations, individual surfactant molecules may bind to specific high-affinity sites on the protein. As the surfactant concentration increases, more cooperative binding occurs, leading to the formation of micelle-like aggregates along the polypeptide chain, which can induce unfolding and denaturation of the protein. wwjmrd.com

Below is a data table outlining the typical parameters obtained from spectrophotometric studies of surfactant-protein interactions.

| Spectroscopic Method | Parameter Measured | Information Obtained |

| UV-Visible Spectroscopy | Change in absorbance maximum (λmax) and/or molar absorptivity. nih.gov | Indication of complex formation and changes in the protein's microenvironment. nih.gov |

| Fluorescence Spectroscopy | Quenching of intrinsic protein fluorescence (e.g., from tryptophan). pku.edu.cn | Determination of binding constants (Ka), number of binding sites (n), and quenching mechanism (static/dynamic). pku.edu.cn |

| Fluorescence Spectroscopy (Temperature-dependent) | Binding constants at different temperatures. | Calculation of thermodynamic parameters: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) to identify driving forces (hydrophobic, electrostatic, etc.). nih.gov |

| Synchronous Fluorescence Spectroscopy | Shifts in the emission maxima of tyrosine and tryptophan residues. | Information on conformational changes and alterations in the microenvironment around specific amino acid residues. nih.gov |

Computational Chemistry and Theoretical Modeling of Ammonium Dodecyl Sulfate

Molecular Dynamics (MD) Simulations of Self-Assembly and Interfacial Phenomena

Molecular dynamics (MD) simulations have been extensively utilized to study the behavior of dodecyl sulfate (B86663) surfactants. researchgate.net By simulating the interactions of individual atoms and molecules over time, MD provides a detailed view of the dynamic processes governing the formation of micelles, the structure of interfaces, and the interactions with other molecules. All-atom (AA) MD simulations, in particular, are capable of accurately replicating and elucidating the physical properties of surfactants in both bulk water and at interfaces. dur.ac.uk

The behavior of water molecules at the interface of an ADS assembly is crucial to its properties. MD simulations of aqueous salt solutions containing ammonium (B1175870) (NH₄⁺) and sulfate (SO₄²⁻) ions have shown that the sulfate ions are strongly repelled from the air-liquid interface, which in turn increases the thickness of the interfacial region. acs.orgcas.cz Analysis of interfacial and bulk vibrational spectra, consistent with MD simulations, reveals that aqueous solutions with sulfate ions perturb the interfacial water structure differently than the bulk water. acs.org For dodecyl sulfate monolayers, the ammonium counterion has a significant effect on the interfacial properties. NH₄⁺ ions compete directly with water molecules to form hydrogen bonds with the dodecyl sulfate headgroup, resulting in the ammonium dodecyl sulfate monolayer being the least hydrated compared to those with other counterions like Li⁺, Na⁺, and Cs⁺. researchgate.net

MD simulations are instrumental in understanding the formation and dynamics of micelles. These simulations can model the self-assembly of surfactant molecules into aggregates of various shapes and sizes. clausiuspress.com For instance, simulations of sodium dodecyl sulfate (SDS), a close analog of ADS, have shown that the choice of force field can significantly impact the predicted micelle structure, with some force fields leading to the formation of unphysical bicelle structures at high aggregation numbers. nih.gov The binding of counterions to the micelle surface is a critical factor, as it screens electrostatic repulsions and influences micelle shape and size. nih.gov

The aggregation number of micelles, which is the number of surfactant molecules in a single micelle, can be determined using methods like time-resolved fluorescence quenching, and these experimental results can be complemented by computer modeling. researchgate.net For SDS, the aggregation number increases with concentration, leading to micellar growth. researchgate.net MD simulations of tetraalkylammonium (TAA⁺) counterions with dodecyl sulfate micelles have shown that the size of the counterion affects the radius of the micelle, with smaller counterions like tetramethylammonium (TMA⁺) leading to more compact micellar structures. rsc.org

Table 1: Influence of Counterion on Dodecyl Sulfate Micelle Properties from MD Simulations

| Counterion | Micelle Structure | Key Finding |

| Tetramethylammonium (TMA⁺) | Most compact | Forms mixed-micelles with dodecyl sulfate. |

| Tetraethylammonium (TEA⁺) | Larger radius than TMA⁺ | Radius of gyration increases with alkyl chain length of the counterion. |

| Tetrapropylammonium (TPA⁺) | Larger radius than TEA⁺ | |

| Tetrabutylammonium (TBA⁺) | Largest radius |

This table is generated based on findings from a study on tetraalkylammonium interactions with dodecyl sulfate micelles. rsc.org

MD simulations are a valuable tool for studying the interactions between proteins and surfactants at the molecular level. nih.gov These simulations can provide insights into how surfactants like ADS can induce conformational changes in proteins, leading to denaturation or stabilization. The simulations can reveal the specific binding sites of surfactant molecules on the protein surface and the nature of the interactions, whether they are electrostatic or hydrophobic. By understanding these interactions, it is possible to control the behavior of proteins in the presence of surfactants, which is important in various applications such as protein formulation and purification.